molecular formula C15H20N2O3 B7473344 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B7473344
M. Wt: 276.33 g/mol
InChI Key: GFIIMPDRFVLXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as AMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential as a modulator of glutamate receptors.

Mechanism of Action

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of AMPA receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in an increase in the opening of the ion channel, which leads to an increase in the flow of ions into the cell. This increased flow of ions results in an enhancement of the electrical signaling in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is thought to underlie learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to be highly selective for AMPA receptors, which reduces the risk of off-target effects. However, one limitation of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone on cognitive function and memory. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has potential as a therapeutic agent for the treatment of neurodegenerative diseases, and future research could focus on its efficacy in preclinical models of these diseases.

Synthesis Methods

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxybenzene in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been the subject of scientific research due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement of AMPA receptor activity can lead to improved cognitive function and memory.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIIMPDRFVLXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone

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